![molecular formula C23H15F4N5 B2978792 N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-66-3](/img/structure/B2978792.png)
N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceuticals and other biologically active compounds. It includes a triazoloquinazolin core, which is a type of heterocyclic compound often found in pharmaceuticals . The molecule also contains a trifluoromethyl group and a fluorophenyl group, which are common in many drugs and can significantly affect their properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a triazoloquinazolin core with various substitutions. These include a trifluoromethyl group, a fluorophenyl group, and a phenylmethyl group . The presence of these groups could significantly affect the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often considered to be relatively inert, but can undergo certain types of reactions under specific conditions . The aromatic rings in the molecule could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Anticancer Activity
N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for their potential in anticancer treatments. For instance, a study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with the compound , demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).
Antihistaminic Agents
The compound's derivatives have been investigated for their antihistaminic properties. A related study on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones found that these compounds significantly protected guinea pigs from histamine-induced bronchospasm, indicating potential as H(1)-antihistaminic agents (V. Alagarsamy et al., 2008).
Imaging and Diagnostic Applications
Related quinazoline compounds have been synthesized for use in imaging, particularly with positron emission tomography (PET). For example, the synthesis of [11C]gefitinib, a quinazolin-4-amine derivative, has been explored for imaging epidermal growth factor receptor tyrosine kinase, a target in certain cancer types (D. Holt et al., 2006).
Tubulin Polymerization Inhibition and Vascular Disruption
Derivatives of triazoloquinazolinone, structurally related to the compound , have been synthesized as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have shown potential in inhibiting cancer cell growth (Mohsine Driowya et al., 2016).
Antiviral Activity
Fluorine-containing 4-arylaminoquinazolines, similar in structure to the compound of interest, have been synthesized and tested for their antiviral activity, showing potential against various viruses (G. Lipunova et al., 2012).
Antimicrobial and Nematicidal Activities
Compounds with a triazoloquinazolinone structure have been evaluated for antimicrobial and nematicidal properties. Such studies indicate the potential of these compounds in combating microbial infections and nematode infestations (C. Sanjeeva Reddy et al., 2016).
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N5/c24-17-10-8-14(9-11-17)13-28-21-18-6-1-2-7-19(18)32-22(29-21)20(30-31-32)15-4-3-5-16(12-15)23(25,26)27/h1-12H,13H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSOBNAVBWAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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